(2Z)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide
Overview
Description
(2Z)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, fluorophenyl, and thiazinane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3,4-diethoxyphenyl ethylamine, followed by the introduction of the fluorophenyl group through a substitution reaction. The thiazinane ring is then formed through a cyclization reaction, and the final carboxamide group is introduced via an amidation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction pathway.
Scientific Research Applications
(2Z)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Diethoxyphenethyl)-2-(3,4-Diethoxyphenyl)acetamide
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
Uniqueness
(2Z)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-fluorophenyl)imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34FN3O4S/c1-3-38-26-15-10-23(20-27(26)39-4-2)16-18-33-30(37)28-21-29(36)35(19-17-22-8-6-5-7-9-22)31(40-28)34-25-13-11-24(32)12-14-25/h5-15,20,28H,3-4,16-19,21H2,1-2H3,(H,33,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOLJNVSFFEFFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CCC4=CC=CC=C4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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